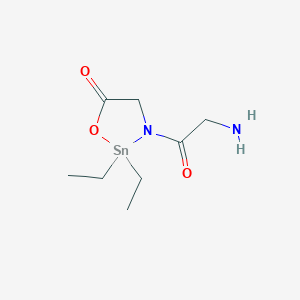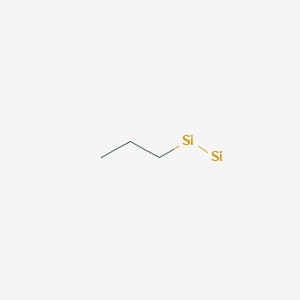
Disilapentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyldisilane is an organosilicon compound with the chemical formula ( \text{C}6\text{H}{16}\text{Si}_2 ) It consists of two silicon atoms connected by a single bond, with each silicon atom bonded to three hydrogen atoms and one propyl group This compound is part of the larger family of silanes, which are silicon analogs of alkanes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propyldisilane can be synthesized through several methods. One common approach involves the reaction of chlorosilanes with organolithium or Grignard reagents. For example, the reaction of dichlorosilane with propylmagnesium bromide can yield propyldisilane under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, propyldisilane can be produced using a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The process involves the careful addition of reactants and the use of catalysts to enhance the reaction rate. The final product is purified through distillation or other separation techniques to obtain high-purity propyldisilane.
Análisis De Reacciones Químicas
Types of Reactions
Propyldisilane undergoes various chemical reactions, including:
Oxidation: Propyldisilane can be oxidized to form silanols or siloxanes, depending on the reaction conditions and oxidizing agents used.
Reduction: It can be reduced to form simpler silanes or silicon hydrides.
Substitution: Propyldisilane can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and potassium permanganate. The reactions are typically carried out in an aqueous or organic solvent.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, often in the presence of a catalyst such as aluminum chloride.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
Propyldisilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Propyldisilane derivatives are explored for their potential use in drug delivery systems and as biocompatible materials.
Medicine: Research is ongoing to investigate the use of propyldisilane-based compounds in medical imaging and as therapeutic agents.
Industry: In the industrial sector, propyldisilane is used in the production of silicone polymers, coatings, and adhesives due to its unique properties.
Mecanismo De Acción
The mechanism of action of propyldisilane involves its ability to form stable silicon-carbon and silicon-oxygen bonds. These bonds are crucial for its reactivity and stability. The molecular targets and pathways involved in its reactions depend on the specific application and the functional groups present in the compound.
Comparación Con Compuestos Similares
Propyldisilane can be compared with other similar compounds such as:
Disilane: Consists of two silicon atoms bonded to six hydrogen atoms. It is less complex than propyldisilane and has different reactivity.
Trimethylsilane: Contains three methyl groups attached to a silicon atom. It is more volatile and has different applications.
Tetramethylsilane: Contains four methyl groups attached to a silicon atom. It is commonly used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy.
Propyldisilane is unique due to its specific structure, which provides a balance between reactivity and stability, making it suitable for a wide range of applications.
Propiedades
Fórmula molecular |
C3H7Si2 |
|---|---|
Peso molecular |
99.26 g/mol |
InChI |
InChI=1S/C3H7Si2/c1-2-3-5-4/h2-3H2,1H3 |
Clave InChI |
OAHUKBQVDNFDBV-UHFFFAOYSA-N |
SMILES canónico |
CCC[Si][Si] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


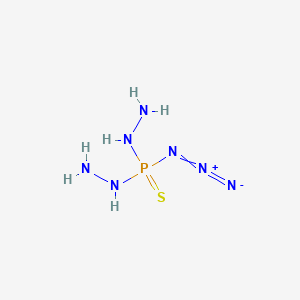
![2-[2,3-Bis(2-sulfanylethylsulfanyl)propylsulfanyl]ethanethiol](/img/structure/B14285416.png)
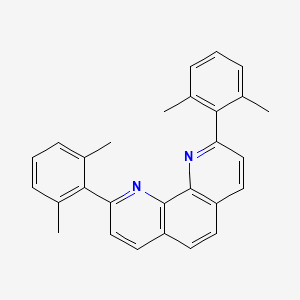
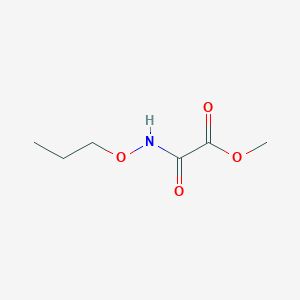
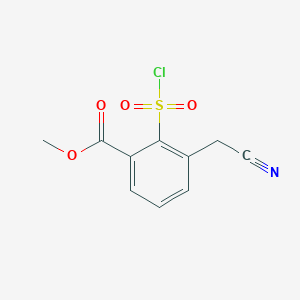
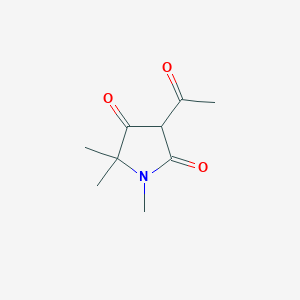
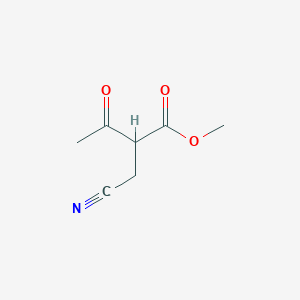
dimethylsilane](/img/structure/B14285437.png)

![2-[(But-2-en-1-yl)oxy]aniline](/img/structure/B14285444.png)



